
5,7-Dibromo-1,2,3,4-tetrahydroacridine
Übersicht
Beschreibung
5,7-Dibromo-1,2,3,4-tetrahydroacridine is a brominated derivative of tetrahydroacridine, a compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions on the acridine ring, which significantly influences its chemical properties and reactivity.
Wirkmechanismus
Target of Action
The primary target of 5,7-Dibromo-1,2,3,4-tetrahydroacridine, like other acridine derivatives, is DNA . Acridine derivatives are known for their ability to intercalate into the DNA structure .
Mode of Action
The mode of action of this compound involves intercalation into double-stranded DNA . This intercalation is facilitated by the planar form of the acridine core, which allows the compound to sandwich itself between the base pairs of the double helix . This process is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of DNA to unwind .
Biochemical Pathways
The unwinding of the DNA helix due to the intercalation of the acridine derivative can disrupt various biological processes involving DNA and related enzymes . This disruption can affect a wide range of cellular activities, including replication, transcription, and protein synthesis .
Pharmacokinetics
The planar structure of acridine derivatives generally allows them to easily penetrate cell membranes, which could potentially enhance their bioavailability .
Result of Action
The intercalation of this compound into DNA can lead to a variety of molecular and cellular effects. These effects can include the inhibition of DNA replication and transcription, leading to cell cycle arrest and potentially cell death . This makes acridine derivatives potential therapeutic agents for a variety of disorders, including cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive substances, such as DNA repair protein inhibitors, can potentially enhance the anti-cancer effects of acridine medications . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridine typically involves the bromination of 1,2,3,4-tetrahydroacridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the acridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromo-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted tetrahydroacridine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Cholinesterase Inhibition:
DBTHA and its derivatives have been investigated for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. This inhibition is crucial in the treatment of Alzheimer's disease (AD), where increased levels of acetylcholine can enhance cognitive function. Research indicates that compounds derived from DBTHA exhibit varying degrees of inhibition against human acetylcholinesterase (hAChE) and butyrylcholinesterase (BChE) . For example, a study synthesized a novel derivative of DBTHA which showed promising selectivity towards hAChE compared to tacrine .
Neuroprotective Effects:
The neuroprotective properties of DBTHA have also been explored. Studies suggest that certain derivatives may exert protective effects on neuronal cells against oxidative stress and apoptosis, which are significant contributors to neurodegenerative diseases . The structure-activity relationship (SAR) analyses indicate that modifications to the dibromo framework can enhance these protective effects.
Radiopharmaceutical Development
Radiotracers for Imaging:
DBTHA's structural characteristics make it suitable for development as a radiotracer in positron emission tomography (PET) imaging. Researchers have synthesized radiolabeled versions of tacrine and its analogs, including DBTHA derivatives, to investigate their ability to cross the blood-brain barrier (BBB) and accumulate in brain tissues . The ability to visualize cholinergic activity in the brain using these radiotracers could provide insights into AD pathology and progression.
Structure-Activity Relationship Studies
Theoretical Studies:
Theoretical studies utilizing density functional theory (DFT) have been conducted to understand the electronic properties of DBTHA and its derivatives. These studies help elucidate how structural modifications influence biological activity and photophysical properties . For instance, changes in substituents on the acridine core can significantly affect fluorescence properties, which are important for imaging applications.
Synthesis and Derivative Exploration
Synthetic Pathways:
Various synthetic routes have been developed to produce DBTHA and its derivatives efficiently. For example, one method involves the Friedländer synthesis approach which allows for the introduction of bromine substituents at specific positions on the tetrahydroacridine framework . The ease of modification makes it an attractive scaffold for drug design.
Compound | Synthesis Method | Biological Activity |
---|---|---|
DBTHA | Friedländer Reaction | Cholinesterase Inhibition |
7-MEOTA | Nucleophilic Substitution | Neuroprotective Effects |
Tacrine | Direct Synthesis | Approved AD Treatment |
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-5,7-dibromo-1,2,3,4-tetrahydroacridine: Similar in structure but with an amino group at the 9 position, enhancing its biological activity.
5,7-Dibromo-2,3,4,10-tetrahydroacridine-1,9-dione: Another brominated derivative with different functional groups, affecting its reactivity and applications.
Uniqueness
5,7-Dibromo-1,2,3,4-tetrahydroacridine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Biologische Aktivität
5,7-Dibromo-1,2,3,4-tetrahydroacridine (DBTA) is a synthetic organic compound recognized for its significant biological activities, particularly in neuropharmacology. This compound belongs to the class of tetrahydroacridines, which are known for their potential as pharmacological agents. The molecular formula of DBTA is C13H12Br2N2, and it features a tetracyclic structure with bromine substituents at the 5 and 7 positions on the acridine ring. This unique substitution pattern is believed to enhance its interaction with various biological targets.
Primary Biological Targets:
- Acetylcholinesterase (AChE) Inhibition: DBTA has been primarily studied for its ability to inhibit AChE, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, DBTA can potentially enhance cholinergic neurotransmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease.
- NMDA Receptors: Research indicates that DBTA may also interact with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and memory function. This interaction could further contribute to cognitive enhancement effects.
Mode of Action:
- The mechanism involves intercalation into double-stranded DNA, leading to disruption of DNA replication and transcription processes. This intercalation can result in cell cycle arrest and apoptosis in certain cellular contexts.
Pharmacological Properties
DBTA exhibits a range of pharmacological activities:
- Neuroprotective Effects: Its role as an AChE inhibitor suggests potential neuroprotective properties against cognitive decline associated with Alzheimer's disease.
- Anticancer Activity: Some studies have indicated that derivatives of DBTA may possess anticancer properties by inducing apoptosis in cancer cells through DNA intercalation mechanisms .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to DBTA and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
9-Amino-5-bromo-1,2,3,4-tetrahydroacridine | Contains a single bromine atom | May exhibit different biological activities |
Tacrine | Lacks bromination | Known for potent cholinesterase inhibition |
9-Hydroxy-5-bromo-1,2,3,4-tetrahydroacridine | Hydroxyl group addition | Potentially altered solubility and activity |
DBTA's specific bromination pattern distinguishes it from these compounds and may enhance its biological activity compared to others.
Case Studies and Research Findings
- Neuropharmacological Studies:
- Anticancer Research:
- Molecular Docking Studies:
Eigenschaften
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydroacridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N/c14-10-6-9-5-8-3-1-2-4-12(8)16-13(9)11(15)7-10/h5-7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYBFZCKPVHXLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3C=C2C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396071 | |
Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861206-56-6 | |
Record name | 5,7-dibromo-1,2,3,4-tetrahydroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.